molecular formula C12H10N4OS B11716945 N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide

N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide

Cat. No.: B11716945
M. Wt: 258.30 g/mol
InChI Key: FSQUFVFXSOCRSE-UHFFFAOYSA-N
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Description

N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a thiophene ring, a benzodiazole core, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the benzodiazole core, followed by the introduction of the thiophene ring and the carboximidamide group. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Industrial methods also focus on the purification and isolation of the compound to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2-(thiophen-2-yl)ethanimidamide
  • Thiophene-2-acetamidoxime
  • 1,2,4-Triazole-containing compounds

Uniqueness

N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

N'-hydroxy-2-thiophen-2-yl-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C12H10N4OS/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15)

InChI Key

FSQUFVFXSOCRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N

Origin of Product

United States

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